molecular formula C12H9NOS B2968440 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile CAS No. 1349717-27-6

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile

Cat. No.: B2968440
CAS No.: 1349717-27-6
M. Wt: 215.27
InChI Key: DKABHGUKEGNMPP-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile is an organic compound with the molecular formula C12H9NOS It features a thiophene ring substituted with a phenyl group that has a hydroxymethyl group at the meta position and a cyano group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: 5-[3-(Carboxyphenyl)]thiophene-2-carbonitrile

    Reduction: 5-[3-(Hydroxymethyl)phenyl]thiophene-2-amine

    Substitution: Various halogenated or nitrated derivatives of the original compound

Scientific Research Applications

5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c13-7-11-4-5-12(15-11)10-3-1-2-9(6-10)8-14/h1-6,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKABHGUKEGNMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349717-27-6
Record name 5-[3-(hydroxymethyl)phenyl]thiophene-2-carbonitrile
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